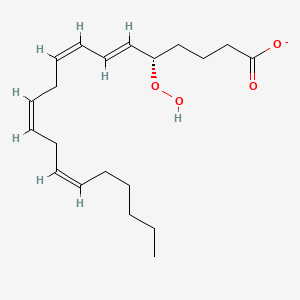

5(S)-Hpete(1-)

Description

Context within Eicosanoid Biosynthesis Pathways

Eicosanoids are signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. wikipedia.org The biosynthesis of these molecules occurs via several distinct pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. mdpi.com 5(S)-HpETE is a key product of the 5-lipoxygenase pathway. gpnotebook.com

The synthesis of leukotrienes begins with the conversion of arachidonic acid into 5(S)-HpETE by the 5-LOX enzyme. hmdb.caontosight.ai This reaction is the initial and rate-limiting step in the leukotriene biosynthetic cascade. atsjournals.org The 5-LOX enzyme is predominantly found in the cytosol of immune cells such as leukocytes, platelets, and mast cells. gpnotebook.com Upon cellular activation, 5-LOX translocates to the nuclear envelope where it interacts with 5-lipoxygenase-activating protein (FLAP), which presents arachidonic acid to the enzyme. atsjournals.orgatsjournals.org 5-LOX then catalyzes the insertion of molecular oxygen into arachidonic acid to form 5(S)-HpETE. mdpi.comfrontiersin.org

Significance as a Biological Intermediate

5(S)-HpETE is a highly unstable and transient intermediate. frontiersin.org Its significance lies in its position as a branching point in the 5-lipoxygenase pathway, leading to the formation of various biologically active molecules. wikipedia.org

Primarily, 5(S)-HpETE is converted into leukotriene A4 (LTA4) by the same 5-lipoxygenase enzyme, which possesses a secondary LTA4 synthase activity. ontosight.aicaymanchem.compnas.org This conversion is a critical step, as LTA4 is the direct precursor to all other leukotrienes. ontosight.aiontosight.ai LTA4 can then be metabolized into leukotriene B4 (LTB4) by the enzyme LTA4 hydrolase or into the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase. ontosight.aigpnotebook.com

Alternatively, 5(S)-HpETE can be reduced by peroxidases to its corresponding alcohol, 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE). gpnotebook.comnih.gov 5(S)-HETE itself has biological activities and can be further metabolized to other signaling molecules. nih.govpathbank.org A significant portion of the 5(S)-HpETE formed from arachidonic acid can be directly converted to LTA4 without dissociating from the 5-LOX enzyme, ensuring the efficient production of leukotrienes even in the presence of peroxidases that would otherwise reduce 5(S)-HpETE to 5(S)-HETE. nih.gov

The dual fate of 5(S)-HpETE highlights its critical role as a gatekeeper for the production of two distinct classes of lipid mediators: the leukotrienes and the 5-HETE family.

Historical Perspective of Discovery

The discovery of the 5-lipoxygenase pathway and its intermediates was a significant advancement in understanding the molecular basis of inflammation and allergic reactions. In 1976, Nobel laureate Bengt I. Samuelsson and his colleagues first described the formation of 5(S)-HETE as a metabolite of arachidonic acid in rabbit neutrophils. wikipedia.org This discovery paved the way for the subsequent identification of its precursor, 5(S)-HpETE, and the elucidation of the entire leukotriene biosynthesis pathway.

Further research in the late 1970s and early 1980s led to the characterization of the unstable epoxide intermediate, leukotriene A4, and the demonstration that 5(S)-HpETE is its direct precursor. caymanchem.com It was established that a single enzyme, 5-lipoxygenase, possesses both the initial dioxygenase activity to form 5(S)-HpETE and the subsequent synthase activity to convert it to LTA4. pnas.org These seminal studies provided the fundamental framework for our current understanding of the 5-lipoxygenase pathway and the central role of 5(S)-HpETE within it.

Detailed Research Findings

| Enzyme | Substrate | Product | Significance |

|---|---|---|---|

| 5-Lipoxygenase (5-LOX) | Arachidonic Acid | 5(S)-HpETE | Initiates the leukotriene biosynthesis pathway. hmdb.caontosight.ai |

| 5-Lipoxygenase (LTA4 Synthase activity) | 5(S)-HpETE | Leukotriene A4 (LTA4) | Commits the pathway to leukotriene formation. ontosight.aicaymanchem.compnas.org |

| Glutathione (B108866) Peroxidase | 5(S)-HpETE | 5(S)-HETE | Forms the less reactive alcohol, 5(S)-HETE. gpnotebook.com |

| LTA4 Hydrolase | Leukotriene A4 (LTA4) | Leukotriene B4 (LTB4) | Produces a potent chemoattractant for neutrophils. gpnotebook.com |

| LTC4 Synthase | Leukotriene A4 (LTA4) | Leukotriene C4 (LTC4) | Initiates the formation of cysteinyl leukotrienes. gpnotebook.com |

Structure

3D Structure

Properties

Molecular Formula |

C20H31O4- |

|---|---|

Molecular Weight |

335.5 g/mol |

IUPAC Name |

(5S,6E,8Z,11Z,14Z)-5-hydroperoxyicosa-6,8,11,14-tetraenoate |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h6-7,9-10,12-14,16,19,23H,2-5,8,11,15,17-18H2,1H3,(H,21,22)/p-1/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1 |

InChI Key |

JNUUNUQHXIOFDA-JGKLHWIESA-M |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)[O-])OO |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)[O-])OO |

Origin of Product |

United States |

Biosynthesis of 5 S Hydroperoxyeicosatetraenoic Acid

Enzymatic Pathways

The creation of 5(S)-HpETE from arachidonic acid is primarily an enzymatic process, central to the broader leukotriene biosynthetic pathway. ontosight.aihmdb.ca This conversion is the initial and rate-limiting step, setting the stage for the production of a cascade of biologically active molecules. haematologica.org

Role of Arachidonate (B1239269) 5-Lipoxygenase (ALOX5/5-LOX)

At the heart of 5(S)-HpETE synthesis lies arachidonate 5-lipoxygenase (ALOX5), a non-heme iron-containing enzyme. wikipedia.orgtaylorandfrancis.com ALOX5 is a monomeric protein with a molecular weight of approximately 78 kDa and is encoded by the ALOX5 gene. wikipedia.orggenecards.org It is predominantly expressed in various immune cells, including neutrophils, eosinophils, monocytes, macrophages, mast cells, and B-lymphocytes. nih.gov The enzyme's primary function is to catalyze the initial two steps in the leukotriene biosynthesis pathway. nih.govatsjournals.org

The first catalytic function of ALOX5 is its dioxygenase activity, which involves the insertion of molecular oxygen into arachidonic acid. wikipedia.org This reaction specifically targets the 1,4-diene group at the 5Z,8Z double bonds of arachidonic acid, leading to the formation of 5(S)-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5(S)-HpETE). wikipedia.orgbio-rad.com

While arachidonic acid is the preferred substrate for ALOX5, the enzyme can also metabolize other polyunsaturated fatty acids. uniprot.orguniprot.org For instance, it can act on eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), leading to the formation of specialized pro-resolving mediators (SPMs) like resolvins. uniprot.orguniprot.org The enzyme also exhibits some activity towards other eicosatetraenoic acid isomers, such as 12(S)-HETE and 15(S)-HETE, although with less efficiency. atsjournals.org However, ALOX5 does not catalyze the oxygenation of linoleic acid. uniprot.orguniprot.org

Table 1: Substrate Specificity of ALOX5

| Substrate | Major Product(s) | Reference(s) |

|---|---|---|

| Arachidonic Acid | 5(S)-HpETE, Leukotriene A4 | wikipedia.orgbio-rad.com |

| Eicosapentaenoic Acid (EPA) | Resolvins of the E-series | uniprot.orguniprot.org |

| Docosahexaenoic Acid (DHA) | Resolvins of the D-series | uniprot.orguniprot.org |

| 12(S)-HETE | - | atsjournals.org |

| 15(S)-HETE | Lipoxins | uniprot.orguniprot.org |

A hallmark of the ALOX5-catalyzed reaction is its remarkable stereospecificity. The enzyme specifically abstracts the pro-S hydrogen atom from the C7 position of arachidonic acid. diva-portal.org This initial step is crucial for the subsequent stereospecific insertion of oxygen at the C5 position, ultimately yielding the 5(S) configuration of the hydroperoxy group in 5(S)-HpETE. diva-portal.org This high degree of stereochemical control is a defining feature of lipoxygenase enzymes and ensures the formation of a biologically active product. Site-directed mutagenesis studies have confirmed that mutations in the enzyme can alter this specificity, leading to the formation of other HETE isomers. researchgate.netresearchgate.net

Involvement of 5-Lipoxygenase-Activating Protein (FLAP)

While ALOX5 is the catalytic engine for 5(S)-HpETE synthesis, its activity within the cellular environment is critically dependent on the 5-lipoxygenase-activating protein (FLAP). frontiersin.orgresearchgate.net FLAP is an 18-kDa integral nuclear membrane protein that functions as a trimer. nih.gov It is essential for the cellular biosynthesis of leukotrienes and acts as a crucial partner for ALOX5. researchgate.netlsu.edu

Upon cellular stimulation, ALOX5 translocates from the cytosol and nucleoplasm to the nuclear envelope, where FLAP is located. taylorandfrancis.comfrontiersin.org FLAP's primary role is to bind arachidonic acid, which is released from membrane phospholipids (B1166683) by phospholipase A2 enzymes, and present it to ALOX5. wikipedia.orgfrontiersin.org This substrate-transfer function is essential for efficient leukotriene synthesis. nih.gov Studies have shown that in cells co-expressing both FLAP and 5-LO, the utilization of arachidonic acid by the enzyme is significantly stimulated. nih.gov FLAP can also promote the use of other ALOX5 substrates. atsjournals.orgatsjournals.org

The interaction between FLAP and ALOX5 appears to be more complex than simple substrate presentation. Evidence suggests that FLAP allosterically modulates the activity of ALOX5. nih.govnih.gov This interaction is thought to be crucial for the efficient conversion of the 5(S)-HpETE intermediate to leukotriene A4 (LTA4), the subsequent product in the pathway. nih.govnih.gov Some inhibitors that target FLAP can effectively shut down leukotriene synthesis, highlighting the importance of this protein-protein interaction. nih.gov Furthermore, certain compounds have been shown to modulate the regiospecificity of ALOX5 through allosteric binding, indicating that the enzyme's catalytic activity can be fine-tuned by interactions with other molecules. nih.gov This allosteric regulation ensures that the two-step reaction catalyzed by ALOX5 proceeds efficiently to completion within the cellular context. nih.gov

Table 2: Key Proteins in 5(S)-HpETE Biosynthesis

| Protein | Gene | Function | Cellular Location | Reference(s) |

|---|---|---|---|---|

| Arachidonate 5-Lipoxygenase | ALOX5 | Catalyzes the conversion of arachidonic acid to 5(S)-HpETE and then to LTA4. | Cytosol, Nucleoplasm (translocates to nuclear envelope upon activation) | wikipedia.orgtaylorandfrancis.comnih.gov |

| 5-Lipoxygenase-Activating Protein | ALOX5AP | Binds and presents arachidonic acid to ALOX5; allosterically modulates ALOX5 activity. | Nuclear Membrane | frontiersin.orgresearchgate.netmdpi.com |

Cellular Expression and Localization of Biosynthetic Machinery

Intracellular Compartmentalization of ALOX5 and FLAP

The subcellular localization of ALOX5 and FLAP is a key factor in the regulation of 5(S)-HpETE synthesis. atlasgeneticsoncology.org In resting cells, ALOX5 is primarily found in the cytoplasm and, in some cell types, also in the nucleoplasm. wikipedia.orgatlasgeneticsoncology.org For instance, in resting neutrophils, monocytes, and eosinophils, ALOX5 is largely cytosolic. atlasgeneticsoncology.org In contrast, alveolar macrophages and mast cells have both cytosolic and intranuclear pools of the enzyme. atlasgeneticsoncology.orgatsjournals.org

FLAP, being an integral membrane protein, is localized to the nuclear envelope and the endoplasmic reticulum membrane. wikipedia.orguniprot.org

Upon cellular activation by stimuli that increase intracellular calcium concentrations, a critical translocation event occurs. nih.govwikipedia.org Both cytosolic and nuclear ALOX5 move to the nuclear envelope. atsjournals.orgnih.govfrontiersin.org This translocation brings ALOX5 into close proximity with FLAP. atsjournals.orgfrontiersin.org This co-localization at the nuclear envelope is essential for the enzymatic activity of ALOX5, as FLAP is required to transfer the substrate, arachidonic acid, to the enzyme. wikipedia.orgatlasgeneticsoncology.org Therefore, the nuclear envelope serves as the primary site for the synthesis of 5(S)-HpETE and subsequent leukotrienes in activated leukocytes. atsjournals.orgnih.gov

Non-Enzymatic Formation of Hydroperoxyeicosatetraenoic Acids

Hydroperoxyeicosatetraenoic acids (HpETEs), including the precursor to 5(S)-HpETE, can also be formed through non-enzymatic processes, primarily through the autooxidation of arachidonic acid. caymanchem.comwikipedia.org This process, often referred to as lipid peroxidation, is initiated by reactive oxygen species (ROS). caymanchem.commdpi.com

Unlike the highly specific enzymatic reaction catalyzed by 5-lipoxygenase which produces almost exclusively the 5(S) enantiomer, non-enzymatic peroxidation is not stereospecific. nih.gov This means it generates a racemic mixture of both R and S enantiomers of various HpETE positional isomers. nih.govcaymanchem.com The non-enzymatic oxidation of arachidonic acid can produce a variety of HpETEs, including 5-HpETE, 8-HpETE, 9-HpETE, 11-HpETE, 12-HpETE, and 15-HpETE. nih.govcaymanchem.com

This non-enzymatic formation of HpETEs is particularly relevant under conditions of oxidative stress, where the production of ROS is elevated. wikipedia.org These ROS can directly attack polyunsaturated fatty acids like arachidonic acid, which are abundant in cell membranes, leading to the formation of lipid hydroperoxides. mdpi.com While these non-enzymatically formed HpETEs can be subsequently reduced to their corresponding HETEs, their uncontrolled production can contribute to cellular damage. wikipedia.org

Metabolic Transformations and Downstream Eicosanoid Production from 5 S Hydroperoxyeicosatetraenoic Acid

Conversion to Leukotriene A4 (LTA4)

The synthesis of LTA4 from 5(S)-HpETE is a critical step in the biosynthesis of all leukotrienes. hmdb.ca This transformation is a key part of the inflammatory cascade and is tightly regulated within the cell.

The enzyme arachidonate (B1239269) 5-lipoxygenase (ALOX5) is a bifunctional enzyme that not only catalyzes the initial formation of 5(S)-HpETE from arachidonic acid but also possesses the subsequent LTA4 synthase activity. nih.govontosight.ai This dual functionality ensures a coordinated and efficient production of LTA4. nih.gov Studies have shown that both the hydroperoxidation of arachidonic acid and the dehydration of 5(S)-HpETE to LTA4 are catalyzed by ALOX5. uniprot.org

Research on rat polymorphonuclear leukocytes indicates that a significant portion of the 5(S)-HpETE formed from arachidonic acid is directly converted to LTA4 without dissociating from the enzyme. nih.gov This "channeling" mechanism suggests that even in the presence of high peroxidase activity, which would otherwise reduce 5(S)-HpETE, a baseline level of LTA4 synthesis is maintained. nih.gov It has been observed that 5(S)-HpETE acts as a competitive substrate with arachidonic acid, implying they share a common active site on the ALOX5 enzyme. nih.gov

The conversion of 5(S)-HpETE to LTA4 is an epoxidation reaction, which involves the dehydration of the hydroperoxy group at the 5-position to form a 5,6-epoxide. ontosight.ainih.gov This reaction is a crucial step as LTA4 is an unstable epoxide that serves as the immediate precursor for other biologically active leukotrienes. hmdb.cawikipedia.org The mechanism is proposed to proceed through a hydrogen atom abstraction at C10 of 5(S)-HpETE. nih.govresearchgate.net

The stereochemistry of the resulting epoxide is determined by the chirality of the substrate. researchgate.net The enzymatic synthesis of LTA4 from 5(S)-HpETE by ALOX5 results in the formation of a trans epoxide. researchgate.net This stereospecificity is a key feature of the enzymatic process, ensuring the correct configuration for subsequent metabolic steps.

Reduction to 5(S)-Hydroxyeicosatetraenoic Acid (5(S)-HETE)

In a competing pathway, 5(S)-HpETE can be rapidly reduced to the more stable alcohol, 5(S)-HETE. wikipedia.org This reaction is catalyzed by cellular peroxidases and represents a major metabolic route for 5(S)-HpETE.

Several ubiquitous cellular peroxidases are capable of reducing 5(S)-HpETE to 5(S)-HETE. wikipedia.org Among these, glutathione (B108866) peroxidases (GPXs) play a significant role. reactome.orgreactome.org Specifically, glutathione peroxidase 1 (GPX1), GPX2, and GPX4 have been shown to catalyze the reduction of 5(S)-HpETE to 5(S)-HETE in the presence of glutathione (GSH). reactome.org This reduction is a detoxification pathway, converting the reactive hydroperoxide into a less reactive alcohol. d-nb.info

However, some studies in rat polymorphonuclear leukocyte lysates suggest that an enzyme activity distinct from the well-characterized glutathione peroxidase is primarily responsible for the reduction of 5-HPETE. nih.gov This alternative peroxidase can utilize glutathione but is not inhibited by mercaptosuccinate, a known inhibitor of glutathione peroxidase. nih.gov In cellular experiments with neutrophils, it is assumed that all formed 5(S)-HpETE is rapidly reduced to 5(S)-HETE. d-nb.info

Further Metabolism of LTA4

LTA4 is a highly unstable and pivotal intermediate that is enzymatically converted into various dihydroxy leukotrienes, which are potent signaling molecules in inflammatory processes. ontosight.aiatsjournals.org

Leukotriene A4 hydrolase (LTA4H) is the key enzyme that catalyzes the stereoselective hydrolysis of LTA4 to form leukotriene B4 (LTB4). atsjournals.orgwikipedia.org LTB4 is a powerful chemoattractant for neutrophils and other leukocytes, playing a critical role in the recruitment of inflammatory cells to sites of tissue injury. atsjournals.org The biosynthesis of LTB4 from LTA4 is a crucial step in the inflammatory response. wikipedia.orgnih.gov

Interestingly, the biosynthesis of LTB4 can also occur through a process of transcellular metabolism. pnas.org Neutrophils, when stimulated, can release LTA4 into the extracellular environment. nih.gov This released LTA4 can then be taken up by adjacent cells, such as erythrocytes, which contain LTA4 hydrolase and can convert the neutrophil-derived LTA4 into LTB4. pnas.org This mechanism serves to amplify the production of LTB4 at inflammatory sites. pnas.org

Biosynthesis of Cysteinyl Leukotrienes (e.g., LTC4, LTD4, LTE4)

Leukotriene C4 (LTC4) synthase, an 18 kDa integral membrane protein that functions as a homodimer, catalyzes the conjugation of LTA4 with glutathione (GSH) to form LTC4. nih.govplos.orgimrpress.com This reaction is the committed step in the formation of the cysteinyl leukotrienes. atsjournals.org The gene for LTC4 synthase is located on human chromosome 5q35, in proximity to other genes involved in inflammation. nih.govimrpress.com Mutagenesis studies have identified Arg-51 and Tyr-93 as critical residues for its catalytic function. nih.govimrpress.com

Once synthesized, LTC4 is actively transported out of the cell. tg.org.auwikipedia.org It is then sequentially metabolized by cell surface enzymes. wikipedia.org First, γ-glutamyltransferase removes the glutamic acid residue from the glutathione moiety of LTC4 to yield leukotriene D4 (LTD4). capes.gov.bratsjournals.orgguidetopharmacology.org Subsequently, a dipeptidase removes the glycine (B1666218) residue from LTD4 to form leukotriene E4 (LTE4). capes.gov.bratsjournals.orgguidetopharmacology.org LTE4 is the most stable of the cysteinyl leukotrienes and can be detected in various bodily fluids, serving as a biomarker for leukotriene activity. ersnet.orgaltmeyers.org

| Enzyme | Substrate | Product | Function |

|---|---|---|---|

| Leukotriene C4 Synthase (LTC4S) | Leukotriene A4 (LTA4), Glutathione (GSH) | Leukotriene C4 (LTC4) | Catalyzes the initial conjugation step in cysteinyl leukotriene formation. nih.govplos.org |

| γ-Glutamyltransferase | Leukotriene C4 (LTC4) | Leukotriene D4 (LTD4) | Cleaves the glutamic acid residue from LTC4. capes.gov.bratsjournals.org |

| Dipeptidase | Leukotriene D4 (LTD4) | Leukotriene E4 (LTE4) | Removes the glycine residue from LTD4 to form the stable end-product. capes.gov.bratsjournals.org |

Further Metabolism of 5(S)-HETE

Following the reduction of 5(S)-HpETE, the resulting 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE) can undergo further metabolic transformations, leading to the production of other potent signaling molecules.

Oxidation to 5-Oxoeicosatetraenoic Acid (5-oxo-ETE) by 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)

5(S)-HETE can be oxidized to form 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). karger.comresearchgate.net 5-HEDH is a microsomal, NADP+-dependent enzyme that displays high selectivity for 5(S)-HETE. karger.comnih.gov The synthesis of 5-oxo-ETE is significantly influenced by the intracellular ratio of NADP+ to NADPH. karger.comnih.gov Conditions that promote the oxidation of NADPH to NADP+, such as the respiratory burst in phagocytic cells and oxidative stress, lead to a dramatic increase in 5-oxo-ETE production. karger.comnih.gov The reaction is reversible, with the enzyme readily converting 5-oxo-ETE back to 5(S)-HETE in the presence of high NADPH levels. encyclopedia.pub

Formation of Dihydroxyeicosatetraenoic Acids (e.g., 5(S),15(S)-diHETE)

5(S)-HETE can also serve as a substrate for other lipoxygenases, leading to the formation of dihydroxyeicosatetraenoic acids (diHETEs). One notable example is the synthesis of 5(S),15(S)-diHETE, which is produced from 5(S)-HETE by the action of 15-lipoxygenase (15-LO). caymanchem.comwikipedia.org This dihydroxy fatty acid has been shown to be a potent chemotactic agent for eosinophils. caymanchem.com

Pathways Leading to Specialized Pro-Resolving Mediators

In addition to pro-inflammatory eicosanoids, the 5-lipoxygenase pathway is also integral to the biosynthesis of specialized pro-resolving mediators (SPMs), which actively orchestrate the resolution of inflammation.

Lipoxin Biosynthesis and ALOX5 Involvement

Lipoxins are a class of SPMs that are generated through the sequential action of different lipoxygenases. wikipedia.orgwikipedia.org The biosynthesis of lipoxins often involves a transcellular process where an intermediate produced by one cell type is transferred to and metabolized by a second cell type. wikipedia.org ALOX5 plays a critical role in these pathways. wikipedia.orgnih.gov

For instance, in one pathway, ALOX15 first oxygenates arachidonic acid to produce 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). ontosight.aimdpi.com This intermediate can then be acted upon by ALOX5 in another cell (such as a leukocyte) to form lipoxin A4 (LXA4) and lipoxin B4 (LXB4). ontosight.airesearchgate.net ALOX5 can convert 15(S)-HpETE to an epoxide intermediate, which is a precursor to both LXA4 and LXB4. researchgate.net This interaction highlights the role of ALOX5 not only in initiating pro-inflammatory signals but also in generating mediators that actively resolve inflammation. wikipedia.orgnih.gov

| Compound Name | Abbreviation | Chemical Formula |

|---|---|---|

| 5(S)-Hydroperoxyeicosatetraenoic Acid | 5(S)-HpETE | C20H32O4 |

| Leukotriene C4 | LTC4 | C30H47N3O9S |

| Leukotriene D4 | LTD4 | C25H40N2O6S |

| Leukotriene E4 | LTE4 | C23H35NO5S |

| 5(S)-Hydroxyeicosatetraenoic Acid | 5(S)-HETE | C20H32O3 |

| 5-Oxoeicosatetraenoic Acid | 5-oxo-ETE | C20H30O3 |

| 5(S),15(S)-Dihydroxyeicosatetraenoic Acid | 5(S),15(S)-diHETE | C20H32O4 |

| Lipoxin A4 | LXA4 | C20H32O5 |

| Lipoxin B4 | LXB4 | C20H32O5 |

| 15(S)-Hydroperoxyeicosatetraenoic acid | 15(S)-HpETE | C20H32O4 |

| Arachidonic Acid | AA | C20H32O2 |

| Leukotriene A4 | LTA4 | C20H32O3 |

| Glutathione | GSH | C10H17N3O6S |

Enzymology and Regulation of 5 S Hydroperoxyeicosatetraenoic Acid Metabolic Enzymes

Catalytic Mechanisms of ALOX5

The catalytic function of ALOX5 involves a dual activity: an initial dioxygenase reaction followed by a dehydrase reaction. uniprot.org The enzyme first catalyzes the insertion of molecular oxygen into arachidonic acid to form 5(S)-HpETE. uniprot.org Subsequently, it can convert 5(S)-HpETE into the unstable epoxide, leukotriene A4 (LTA4). uniprot.orgwikipedia.org

At the heart of ALOX5's catalytic activity is a non-heme iron atom, which cycles between the ferrous (Fe2+) and ferric (Fe3+) oxidation states. nih.gov The resting state of the enzyme contains ferrous iron, which must be oxidized to the active ferric form by a lipid hydroperoxide for catalysis to begin. atsjournals.org This redox cycle is absolutely essential for the enzyme's function. nih.gov The iron center is crucial for the abstraction of the hydrogen atom from the fatty acid substrate and for the subsequent steps of oxygen insertion and product formation. acs.org

Allosteric Regulation of ALOX5 Activity

The activity of ALOX5 is not solely dependent on substrate availability but is also finely tuned by allosteric regulators that bind to sites distinct from the active site. These regulatory mechanisms allow the cell to rapidly respond to external stimuli and control the inflammatory cascade.

Adenosine triphosphate (ATP) acts as an allosteric activator of ALOX5. wikipedia.orgnih.gov The binding of ATP to a specific site on the enzyme enhances its catalytic activity without being hydrolyzed in the process. nih.gov This activation is characterized by a hyperbolic response to increasing ATP concentrations, indicating a partial activation mechanism. nih.govacs.org ATP has been shown to increase the maximal velocity (Vmax) of the reaction and can also affect the enzyme's affinity for its substrate (Km). nih.govacs.org This stimulatory effect is observed for both the hydroperoxidation of arachidonic acid and the epoxidation of 5(S)-HpETE. nih.govacs.org While the precise location of the ATP binding site has not been fully elucidated, its affinity for ATP is utilized in purification protocols for the enzyme. atsjournals.orgnih.gov

Interactive Data Table: Effect of ATP on ALOX5 Kinetic Parameters

| Substrate | Parameter | Value without ATP | Value with Saturating ATP | Fold Change |

|---|---|---|---|---|

| Arachidonic Acid | Km (app) (μM) | 1.9 ± 0.2 | 5.3 ± 0.8 | ~2.8 |

Note: Data is illustrative of the activating effect of ATP on ALOX5 as described in the literature. nih.gov

Calcium ions (Ca2+) are critical for the activation of ALOX5. nih.gov Upon cellular stimulation, intracellular calcium levels rise, triggering the translocation of ALOX5 from the cytoplasm and nucleoplasm to the nuclear membrane. wikipedia.org ALOX5 possesses an N-terminal C2-like domain that binds Ca2+, which in turn promotes its association with phospholipid membranes. wikipedia.orgpnas.org This membrane binding is a crucial step for the enzyme's activation in a physiological setting. wikipedia.org The interaction with the membrane is thought to facilitate the proper positioning of the enzyme to access its arachidonic acid substrate, which is often released from membrane phospholipids (B1166683) by phospholipase A2 enzymes. wikipedia.org The association of ALOX5 with the membrane is reversible and dependent on the concentration of calcium. nih.govpnas.orgnih.gov

Post-Translational Modifications of ALOX5 (e.g., Phosphorylation)

Post-translational modifications (PTMs) represent a key mechanism for regulating the function of proteins, and ALOX5 is no exception. cusabio.com Phosphorylation, the addition of a phosphate (B84403) group to specific amino acid residues, plays a vital role in modulating ALOX5 activity and subcellular localization. nih.govresearchgate.netnih.gov

ALOX5 can be phosphorylated at several serine residues, with each site having distinct effects on the enzyme's function. wikipedia.org

Serine 663 (Ser663): Phosphorylation at this site, mediated by the ERK pathway, is associated with the activation of ALOX5. nih.gov

Serine 271 (Ser271): This residue can also be phosphorylated, contributing to the regulation of ALOX5 activity. nih.gov

Serine 523 (Ser523): In contrast to the activating phosphorylations, phosphorylation at Ser523 by Protein Kinase A (PKA) leads to the inhibition of ALOX5. wikipedia.orgnih.gov This modification can prevent the enzyme's translocation to the nucleus, thereby blocking its activity. wikipedia.org

The interplay between these different phosphorylation events provides a sophisticated "set-point" mechanism for the fine-tuning of ALOX5 activity in response to various cellular signals. researchgate.netnih.gov This complex regulatory network ensures that the production of potent inflammatory mediators is tightly controlled.

Interactive Data Table: Phosphorylation Sites of ALOX5 and Their Effects

| Phosphorylation Site | Kinase | Effect on ALOX5 Activity |

|---|---|---|

| Serine 663 | ERK | Activation |

| Serine 271 | MK2 | Activation |

This table summarizes key phosphorylation events that regulate ALOX5 function. wikipedia.orgnih.gov

Regulation of 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)

5-Hydroxyeicosanoid dehydrogenase (5-HEDH) is a microsomal enzyme responsible for the conversion of 5(S)-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) into the potent chemoattractant 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE). nih.govnih.gov The activity of this enzyme is a critical control point in the 5-lipoxygenase pathway and is tightly regulated by the availability of its specific cofactor and the broader redox environment within the cell. nih.govresearchgate.net

Cofactor Requirements (NADP+)

The enzymatic oxidation of 5-HETE to 5-oxo-ETE is critically dependent on the presence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP+) as an electron acceptor. nih.govresearchgate.netreactome.org Research conducted on microsomal fractions from PMA-differentiated U937 monocytic cells has demonstrated a profound and highly specific requirement for NADP+. nih.govnih.gov

Key Research Findings:

High Selectivity: 5-HEDH exhibits an approximately 10,000-fold greater selectivity for NADP+ over NAD+ as a cofactor for the oxidation of 5-HETE. nih.govnih.govresearchgate.net While millimolar (mM) concentrations of NAD+ are needed to produce significant activity, near-maximal reaction rates are achieved with low micromolar (µM) concentrations of NADP+. nih.gov

Enzyme Kinetics: The oxidation of 5-HETE is supported by very low concentrations of NADP+, with a Michaelis constant (Km) of 139 nM. nih.govnih.gov The reaction product, NADPH, acts as an inhibitor, with an inhibition constant (Ki) of 224 nM. nih.govnih.gov The kinetics are consistent with a ping-pong mechanism, a type of Bi Bi reaction involving two substrates and two products. nih.gov

Reversibility: The reaction catalyzed by 5-HEDH is reversible. The forward reaction (5-HETE to 5-oxo-ETE) is NADP+-dependent and is favored at alkaline pH, with maximal activity at pH 10.2. nih.govnih.gov Conversely, the reverse reaction (5-oxo-ETE to 5-HETE) is dependent on NADPH and is favored at acidic pH, with maximal activity at pH 6. nih.govnih.govresearchgate.net

| Kinetic Parameter | Value | Substrate/Inhibitor | Reference |

| Km | 139 nM | NADP+ | nih.govnih.gov |

| Ki | 224 nM | NADPH | nih.govnih.gov |

| Selectivity | ~10,000-fold | NADP+ over NAD+ | nih.govnih.govresearchgate.net |

Impact of Cellular Redox State on Activity

The synthesis of 5-oxo-ETE is not merely dependent on the absolute concentration of NADP+ but is intricately regulated by the intracellular ratio of NADP+ to its reduced form, NADPH. nih.govnih.gov This ratio is a key indicator of the cellular redox state, which can be significantly altered by conditions such as oxidative stress. researchgate.netwikipedia.orgresearchgate.net

Key Research Findings:

NADP+/NADPH Ratio is Determinative: The rate of 5-oxo-ETE synthesis by 5-HEDH is directly influenced by the NADP+/NADPH ratio. nih.govwikipedia.org In resting cells, this ratio is typically low, which restricts the conversion of 5-HETE to 5-oxo-ETE. nih.gov

Oxidative Stress Enhances Activity: Exposure of cells to oxidative stress, for instance by using t-butyl hydroperoxide, leads to a rapid and substantial increase in the NADP+/NADPH ratio. nih.govnih.gov In studies with U937 cells, oxidative stress caused the ratio to increase from approximately 0.08 in resting cells to about 3. nih.govnih.gov This shift in the redox environment was accompanied by a dramatic increase in the oxidation of 5-HETE to 5-oxo-ETE. nih.govnih.gov

Physiological Relevance: Experiments mimicking the intracellular conditions of resting cells (low NADP+, high NADPH) resulted in a low rate of 5-oxo-ETE synthesis. nih.gov In contrast, conditions simulating oxidative stress (high NADP+, low NADPH) led to a much higher rate of synthesis. nih.gov This demonstrates that within the physiological range of these cofactors, their ratio is a more critical determinant of 5-HEDH activity than their absolute concentrations. nih.gov The death of neutrophils and tumor cells also promotes the oxidation of 5-HETE, likely due to the associated oxidative stress. wikipedia.org

| Cellular State | NADP+/NADPH Ratio | 5-HETE Oxidation Rate | Reference |

| Resting U937 Cells | ~0.08 | Low | nih.govnih.gov |

| Stimulated U937 Cells (Oxidative Stress) | ~3 | Dramatically Increased | nih.govnih.gov |

Cellular and Molecular Functions of 5 S Hydroperoxyeicosatetraenoic Acid and Its Metabolites

Role as an Intermediate in Bioactive Lipid Signaling Cascades

5(S)-HpETE is a primary product of the 5-lipoxygenase (5-LOX) pathway, which metabolizes arachidonic acid. ontosight.aimdpi.com This enzymatic conversion is the initial and rate-limiting step in the biosynthesis of a major class of inflammatory mediators known as leukotrienes. ontosight.aihmdb.caontosight.ai The formation of 5(S)-HpETE is critically dependent on the 5-lipoxygenase activating protein (FLAP). mdpi.com

Once formed, 5(S)-HpETE serves as a crucial substrate for the same enzyme, 5-LOX, which then catalyzes its dehydration to form leukotriene A4 (LTA4). ontosight.aireactome.orghmdb.ca LTA4 is an unstable epoxide and a key branch point in the leukotriene biosynthetic pathway. ontosight.aihmdb.ca Depending on the enzymatic machinery present in a given cell type, LTA4 can be further metabolized into two distinct classes of leukotrienes:

Leukotriene B4 (LTB4): In cells such as neutrophils and monocytes, LTA4 is hydrolyzed by the enzyme LTA4 hydrolase to produce LTB4. researchgate.netnih.gov

Cysteinyl Leukotrienes (cys-LTs): In other cells like mast cells and eosinophils, LTA4 is conjugated with glutathione (B108866) by LTC4 synthase to form leukotriene C4 (LTC4). researchgate.netnih.gov LTC4 is subsequently converted to leukotriene D4 (LTD4) and leukotriene E4 (LTE4). ontosight.ai

Beyond the leukotriene pathway, 5(S)-HpETE can be reduced by ubiquitous cellular peroxidases to form 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE). wikipedia.orgencyclopedia.pub Furthermore, 5(S)-HpETE can be a substrate for other lipoxygenases, such as 15-lipoxygenase, leading to the formation of dihydroxy products like 5(S),15(S)-dihydroxy-eicosatetraenoic acid (5(S),15(S)-diHETE). bio-rad.com This positions 5(S)-HpETE as a precursor to a diverse array of signaling molecules with distinct biological activities, including lipoxins, which are involved in the resolution of inflammation. nih.govcaymanchem.com

The conversion of arachidonic acid to 5(S)-HpETE and its subsequent transformation into various bioactive lipids is a tightly regulated process. For instance, ATP has been shown to allosterically activate 5-LOX, enhancing the production of both 5(S)-HpETE and LTA4. acs.orgnih.gov

Contributions to Cellular Activation Processes

5(S)-HpETE and its primary metabolite, 5(S)-HETE, are involved in the activation of various cell types, particularly those of the immune system. wikipedia.org These molecules, along with other related compounds like 5-oxo-ETE, are considered a family of signaling agents that contribute to the upregulation of acute inflammatory and allergic responses. wikipedia.org

The cellular effects of the 5(S)-HETE family of metabolites are primarily mediated through a specific G protein-coupled receptor known as the oxoeicosanoid receptor 1 (OXER1). wikipedia.orgthemedicalbiochemistrypage.org Activation of OXER1 by these lipids initiates a cascade of intracellular signaling events, including:

Mobilization of intracellular calcium ions. wikipedia.org

Activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK and p38. wikipedia.org

Activation of cytosolic phospholipase A2. wikipedia.org

Activation of the PI3K/Akt signaling pathway. wikipedia.org

Activation of protein kinase C beta and epsilon. wikipedia.org

These signaling pathways, in turn, regulate a wide range of cellular functions, including chemotaxis, degranulation, and the production of other inflammatory mediators. While 5-oxo-ETE is the most potent ligand for OXER1, 5(S)-HETE also binds to and activates this receptor, albeit with lower potency. wikipedia.org

Interplay with Other Lipid Signaling Pathways

A significant area of interplay is with the cyclooxygenase (COX) pathway, which also utilizes arachidonic acid as a substrate to produce prostaglandins (B1171923) and thromboxanes. The balance between the 5-LOX and COX pathways can determine the nature and magnitude of the inflammatory response.

Furthermore, 5(S)-HpETE can be acted upon by other lipoxygenase enzymes, leading to the generation of distinct classes of bioactive lipids. For example, the enzyme 15-lipoxygenase can metabolize 5(S)-HpETE to produce 5(S),15(S)-diHPETE, which is a precursor to lipoxins, a class of specialized pro-resolving mediators that actively counteract inflammation. bio-rad.comwikipedia.org This demonstrates a crucial crosstalk mechanism where an initial pro-inflammatory intermediate can be shunted towards a pro-resolving pathway.

The transcellular metabolism of leukotrienes further highlights the interplay between different cell types and their respective lipid signaling pathways. For instance, neutrophils can produce LTA4, which can then be transferred to platelets that express LTC4 synthase to complete the synthesis of LTC4. researchgate.net This intercellular cooperation expands the repertoire of bioactive lipids that can be generated at a site of inflammation.

Molecular Mechanisms of Interaction with Cellular Components

Beyond its role as a signaling precursor, 5(S)-HpETE and its derivatives can directly interact with and modify cellular macromolecules, leading to significant functional consequences.

DNA Adduct Formation by Homolytic Decomposition Products

Lipid hydroperoxides like 5(S)-HpETE can undergo homolytic decomposition to form reactive bifunctional electrophiles. hmdb.caecmdb.ca These electrophiles can then react with DNA bases to form DNA adducts, which are covalent modifications to the DNA structure. hmdb.canih.gov The formation of these adducts is implicated in the etiology of various diseases, including cancer. hmdb.ca

In vitro studies have shown that the homolytic decomposition of 5(S)-HpETE can lead to the formation of specific DNA adducts. nih.gov For example, 4-hydroperoxy-2(E)-nonenal (HPNE) and 4-oxo-2(E)-nonenal (ONE), which are products of 5(S)-HpETE decomposition, can react with deoxyguanosine (dGuo) to form etheno- and heptanone-etheno-dGuo adducts, respectively. mdpi.comnih.gov Another decomposition product, 5,8-dioxo-6-octenoic acid, has been shown to form carboxypentanone-εdGuo adducts. nih.govnih.gov The formation of these DNA adducts provides a direct link between lipid peroxidation and genotoxicity.

Modulation of Proto-Oncogene Expression (e.g., c-fos)

Research has indicated that 5(S)-HpETE can play a role in regulating the expression of proto-oncogenes, such as c-fos. nih.gov Proto-oncogenes are normal genes that can become oncogenes (cancer-causing genes) when mutated or expressed at high levels. The c-fos gene is an immediate-early gene that is rapidly and transiently induced by a variety of extracellular stimuli and is involved in cell proliferation, differentiation, and apoptosis.

Studies have shown that tumor necrosis factor (TNF), a pro-inflammatory cytokine, can induce the expression of c-fos through a pathway that requires the conversion of arachidonic acid to a lipoxygenase metabolite. nih.gov Specifically, it was demonstrated that 5-HPETE can induce the expression of c-fos. nih.gov This suggests that 5(S)-HpETE can act as an intracellular second messenger, linking inflammatory signals to changes in gene expression that can impact cell fate.

Modulation of Cell-to-Cell Communication (e.g., Macrophage-Natural Killer Cell Interaction)

5(S)-HpETE has been shown to modulate the communication and interaction between different immune cells. One notable example is the interaction between macrophages and natural killer (NK) cells.

Involvement in Bacterial Stress Responses to Hydroperoxides

During host-pathogen interactions, the generation of reactive oxygen species and lipid hydroperoxides is a key component of the innate immune response aimed at eliminating invading bacteria. nih.gov Cellular activation by bacterial components can trigger the 5-lipoxygenase (5-LOX) pathway in host immune cells, leading to the production of 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HpETE) from arachidonic acid. nih.govnih.gov This production of 5(S)-HpETE and its subsequent metabolites serves as a localized stressor to the bacteria, which in turn have evolved sophisticated defense mechanisms to counteract this oxidative challenge.

A primary bacterial defense against fatty acid hydroperoxides is the organic hydroperoxide resistance (Ohr) enzyme system. researchgate.netnih.gov Ohr enzymes are thiol-dependent peroxidases found in many bacteria that exhibit high efficiency in reducing and detoxifying organic hydroperoxides, including 5(S)-HpETE, and peroxynitrite. researchgate.netnih.govpnas.org The Ohr system is considered a central player in the bacterial response to the hydroperoxides encountered at the host-pathogen interface. researchgate.netnih.gov

Research on Pseudomonas aeruginosa has demonstrated the critical role of the Ohr enzyme in protecting the bacterium from fatty acid hydroperoxides. nih.gov Strains deficient in the ohr gene (Δohr) were found to be significantly more susceptible to killing by fatty acid hydroperoxides compared to the wild-type strain. nih.gov In contrast, both wild-type and mutant strains lacking other antioxidant enzymes like peroxiredoxins and glutathione peroxidases showed similar sensitivity, highlighting the specialized function of Ohr in this context. nih.gov

Molecular docking studies have provided insights into the substrate specificity of Ohr enzymes. The active site pocket of the Ohr enzyme from Xylella fastidiosa (XfOhr) can accommodate various long-chain fatty acid hydroperoxides, including different isomers of HpETE such as 5(S)-HpETE. researchgate.netnih.gov This structural compatibility allows the enzyme to efficiently catalyze the reduction of these harmful compounds. The catalytic cycle of Ohr involves the reaction of a peroxidatic cysteine residue with the hydroperoxide, forming a sulfenic acid intermediate that is then resolved, regenerating the active enzyme. nih.govpnas.org

The interaction between host-generated 5(S)-HpETE and bacterial Ohr represents a key aspect of the interplay between host defense and bacterial survival strategies. While the host employs lipid hydroperoxides as part of its antimicrobial arsenal, pathogenic bacteria utilize specialized enzymes like Ohr to neutralize this threat, thereby facilitating their persistence and proliferation within the host environment.

Data on Bacterial Response to Hydroperoxides

The following table summarizes the findings from studies on the Pseudomonas aeruginosa response to various hydroperoxides, highlighting the central role of the Ohr enzyme.

| Stressor | Bacterial Strain | Observation | Reference |

| Fatty Acid Hydroperoxides | Δohr mutant | Most efficiently killed | nih.gov |

| Fatty Acid Hydroperoxides | Wild-type, peroxiredoxin mutants, glutathione peroxidase mutants | Equally sensitive | nih.gov |

| Peroxynitrite (from SIN-1) | Δohr mutant | More sensitive than wild-type | nih.gov |

| Hydrogen Peroxide (H₂O₂) | Catalase-inhibited cells | Most sensitive | nih.gov |

Research Methodologies for 5 S Hydroperoxyeicosatetraenoic Acid Analysis

Spectroscopic and Chromatographic Techniques

Chromatographic methods, particularly when coupled with mass spectrometry, form the cornerstone of 5(S)-HpETE analysis, allowing for the separation and identification of this specific stereoisomer from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation of eicosanoids, including 5(S)-HpETE. Due to the presence of multiple isomers of hydroperoxyeicosatetraenoic acids, the choice of chromatographic mode is critical. Normal-phase HPLC is often employed for the separation of these non-polar and moderately polar isomeric compounds. nih.gov

For the specific resolution of the (S) and (R) enantiomers of HpETE, chiral chromatography is indispensable. core.ac.ukyizimg.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are commonly used for the enantioselective analysis of oxygenated polyunsaturated fatty acids. yizimg.com The separation of 5S-HETE methyl ester from its 5R-HETE counterpart has been demonstrated using a Chiralpak AD column. abcam.com

| Parameter | Description | Reference |

|---|---|---|

| Chromatographic Mode | Normal-Phase or Chiral-Phase HPLC | nih.govcore.ac.uk |

| Stationary Phase (Chiral) | Derivatized amylose (B160209) or cellulose (B213188) columns (e.g., Chiralpak® AD-H) | abcam.comsigmaaldrich.com |

| Mobile Phase (Normal-Phase) | Hexane/isopropanol/acetic acid mixtures | protocols.io |

| Mobile Phase (Chiral-Phase) | Hexane/ethanol or hexane/methanol mixtures | abcam.com |

| Detection | UV absorbance at 235 nm (for conjugated dienes) | abcam.combiorxiv.org |

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the sensitive and specific analysis of 5(S)-HpETE. This technique combines the separation capabilities of HPLC with the mass-resolving power of a mass spectrometer, allowing for the definitive identification and quantification of the target analyte, even at low concentrations found in biological samples. nih.govnih.gov

Targeted chiral lipidomics is a specialized LC-MS approach that enables the direct analysis of chiral eicosanoid lipids, such as 5(S)-HpETE, generated in cellular systems. sigmaaldrich.comnpchem.co.th This methodology is crucial for distinguishing between enzymatically produced, stereospecific isomers and racemic mixtures that may arise from non-enzymatic processes. nih.gov A highly sensitive technique involves the use of liquid chromatography-electron capture atmospheric pressure chemical ionization/mass spectrometry (LC-ECAPCI/MS). npchem.co.th This method allows for the coupling of normal-phase chiral chromatography without a significant loss of sensitivity, which can be a limitation with other ionization techniques. npchem.co.th The use of stable isotope dilution with this methodology further enhances the accuracy of quantification. creativebiomart.net

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage in the analysis of 5(S)-HpETE by providing highly accurate mass measurements. plos.org This capability allows for the high-confidence identification of analytes and can help to differentiate between compounds with very similar molecular weights. plos.orgnih.gov The high resolving power of HRMS instruments is essential when dealing with complex biological matrices where numerous structurally similar lipids may be present. yizimg.com

| Parameter | Description | Reference |

|---|---|---|

| Ionization Technique | Electron Capture Atmospheric Pressure Chemical Ionization (ECAPCI) or Electrospray Ionization (ESI) | nih.govnpchem.co.th |

| Mass Analysis | Tandem Mass Spectrometry (MS/MS) for specificity or High-Resolution Mass Spectrometry (HRMS) for accurate mass determination | protocols.ioplos.org |

| Derivatization | Pentafluorobenzyl (PFB) ester derivatization can be used to improve sensitivity in ECAPCI-MS | sigmaaldrich.com |

| Quantification | Stable isotope dilution using deuterated standards (e.g., 5-HETE-d8) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Enzyme Activity Assays

Enzyme activity assays are essential for studying the biosynthesis of 5(S)-HpETE by its primary synthesizing enzyme, 5-lipoxygenase (ALOX5). These assays typically measure the rate of product formation under specific conditions and are widely used for screening potential enzyme inhibitors.

Fluorescence-based assays offer a sensitive and high-throughput method for measuring ALOX5 activity. nih.gov A common approach involves the use of a fluorescent probe that reacts with the hydroperoxide product (like 5(S)-HpETE) to generate a fluorescent signal. sigmaaldrich.comcreativebiomart.net The increase in fluorescence intensity over time is directly proportional to the enzyme's activity. sigmaaldrich.com

Another established method utilizes the oxidation of non-fluorescent 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) by the lipoxygenase activity of ALOX5 to the highly fluorescent 2',7'-dichlorofluorescein. nih.govplos.org This assay has been shown to be reliable for identifying small molecule inhibitors of human ALOX5, with results comparable to standard spectrophotometric assays that directly measure 5(S)-HpETE formation. nih.gov Commercially available kits often provide the necessary reagents, including the ALOX5 enzyme as a positive control and a specific inhibitor to determine the net enzyme-specific activity. sigmaaldrich.comcreativebiomart.net

| Parameter | Description | Reference |

|---|---|---|

| Principle | Measurement of the fluorescent product generated from the reaction of a probe with the hydroperoxide product of ALOX5. | sigmaaldrich.comcreativebiomart.net |

| Fluorescent Probe | Proprietary probes that react with hydroperoxides or 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). | sigmaaldrich.comnih.gov |

| Excitation/Emission Wavelengths | Typically around 500 nm for excitation and 536 nm for emission for hydroperoxide-reactive probes. | sigmaaldrich.comcreativebiomart.net |

| Assay Format | Amenable to 96-well or 384-well microplate format for high-throughput screening. | nih.gov |

| Controls | Includes a positive control (recombinant ALOX5 enzyme) and a specific inhibitor (e.g., Zileuton) for background subtraction. | abcam.comsigmaaldrich.com |

Spectrophotometric Assays for Product Formation

Spectrophotometric assays are fundamental techniques for analyzing the formation of 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HpETE), primarily by monitoring the activity of the enzyme 5-lipoxygenase (5-LOX) which catalyzes its production from arachidonic acid. These methods are valued for their convenience and reliability in determining enzyme kinetics and inhibition.

The most common spectrophotometric method relies on the detection of the conjugated diene system formed within the fatty acid hydroperoxide product. researchgate.netresearchgate.net The conversion of arachidonic acid to 5(S)-HpETE by 5-LOX results in a structural rearrangement that creates a conjugated double bond system, which exhibits a characteristic maximum absorbance at a wavelength of 234 nm. researchgate.netbiorxiv.orgprotocols.io By monitoring the increase in absorbance at this wavelength over time, the rate of 5(S)-HpETE formation can be quantified. researchgate.netprotocols.io This method is widely used for purified enzyme preparations where the reaction components are well-defined and optical clarity is high. researchgate.net The assay is typically performed in a buffered solution (e.g., Tris or phosphate (B84403) buffer) at a specific pH, and the reaction is initiated by the addition of the substrate, arachidonic acid, or the enzyme. biorxiv.orgprotocols.io

Alternative spectrophotometric approaches have also been developed. One such method is a colorimetric assay where the LOX-derived hydroperoxides oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). nih.gov The resulting ferric ions then form a colored complex with thiocyanate (B1210189) (SCN⁻), which can be measured at approximately 480 nm. nih.gov This assay is adaptable for use in 96-well plates, making it suitable for higher throughput screening of potential LOX inhibitors. nih.gov

Furthermore, fluorescence-based assays offer a high-throughput alternative to traditional spectrophotometric methods. nih.gov In one such assay, the oxidation of non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) by 5-LOX during the formation of 5(S)-HpETE yields a fluorescent product. nih.gov The increase in fluorescence provides a sensitive measure of enzyme activity and has been shown to yield inhibitor IC₅₀ values comparable to the standard spectrophotometric assay. nih.gov

| Assay Type | Principle | Detection Wavelength (nm) | Key Features |

|---|---|---|---|

| UV Spectrophotometry | Measures the formation of the conjugated diene in 5(S)-HpETE. researchgate.netprotocols.io | 234 biorxiv.orgprotocols.io | Standard method for purified enzymes; requires optical clarity. researchgate.net |

| Colorimetric Assay | LOX-derived hydroperoxides oxidize Fe²⁺ to Fe³⁺, which forms a colored complex with thiocyanate. nih.gov | 480 nih.gov | Suitable for high-throughput screening in 96-well format. nih.gov |

| Fluorescence Assay | Oxidation of a non-fluorescent probe (e.g., H2DCFDA) to a fluorescent product by 5-LOX activity. nih.gov | Ex: 500 / Em: 536 | High-throughput compatible; high sensitivity. nih.gov |

Computational Approaches

Computational methods, including molecular dynamics simulations and quantum mechanics/molecular mechanics calculations, provide powerful tools to investigate the molecular-level details of 5(S)-HpETE formation by 5-LOX. These approaches offer insights into enzyme structure, dynamics, and the catalytic mechanism that are often inaccessible through experimental techniques alone.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are employed to study the dynamic behavior of 5-LOX and its interactions with substrates and inhibitors. researchgate.net These simulations can reveal conformational changes in the enzyme that are crucial for its function. By simulating the protein in different states (e.g., apo enzyme, substrate-bound, inhibitor-bound), researchers can analyze the stability and flexibility of the protein structure.

A key metric used in MD simulations is the root-mean-square deviation (RMSD), which measures the average deviation of the protein's backbone atoms from a reference structure over time, indicating structural stability. nih.govgithub.io For instance, simulations have shown that the apo 5-LOX and the enzyme bound to its substrate, arachidonic acid (AA), exhibit minimal structural changes with low average RMSD values, suggesting stable conformations. nih.gov In contrast, binding of certain allosteric inhibitors can induce larger fluctuations and significant conformational adjustments. nih.gov

Another important analysis is the root-mean-square fluctuation (RMSF), which calculates the fluctuation of individual residues, highlighting flexible regions of the protein that may be involved in substrate binding or catalysis. github.io MD studies on 5-LOX have identified specific regions, such as residues 168–173, that undergo significant conformational changes from a loop to an α-helix upon substrate or inhibitor binding. nih.gov These simulations also allow for the analysis of the active site cavity volume, demonstrating how the binding of different ligands can alter its size and shape, thereby affecting substrate entry and enzyme activity. nih.gov For example, the binding of an allosteric inhibitor has been shown to reduce the active site volume, hindering the substrate's access. nih.gov

| System | Average RMSD (Å) | Key Conformational Changes |

|---|---|---|

| Apo 5LOX | 1.56 nih.gov | Residues 168-173 exist as a loop. nih.gov |

| 5LOX–Arachidonic Acid | 1.50 nih.gov | Residues 168-173 transform into a stable α-helix. nih.gov |

| 5LOX–NDGA (Orthosteric Inhibitor) | 1.69 nih.gov | Residues 190-195 change from a loop to an α-helix. nih.gov |

| 5LOX–AKBA (Allosteric Inhibitor) | 2.03 nih.gov | Residues 168-173 form a more stable α-helix; significant negative correlated motions between residues 285–290 and 375–400. nih.gov |

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

QM/MM calculations are a hybrid approach that combines the accuracy of quantum mechanics (QM) for the chemically active region with the efficiency of molecular mechanics (MM) for the surrounding protein and solvent environment. acs.org This method is particularly well-suited for studying enzymatic reactions, such as the conversion of arachidonic acid to 5(S)-HpETE by 5-LOX, as it can model the bond-breaking and bond-forming events of the catalytic process.

In QM/MM studies of 5-LOX, the QM region typically includes the iron cofactor, its coordinating residues, and the portion of the arachidonic acid substrate where the reaction occurs. acs.orgacs.org The rest of the enzyme and solvent are treated with an MM force field. acs.orgacs.org This approach has been used to elucidate the detailed mechanism of 5(S)-HpETE formation, which involves two main steps: a stereospecific hydrogen abstraction from the C7 position of arachidonic acid, followed by the insertion of molecular oxygen at the C5 position. researchgate.net

These calculations can determine the potential energy profiles and activation energy barriers for each step of the reaction. researchgate.netresearchgate.net For the 5-LOX-catalyzed reaction, studies have consistently identified the initial hydrogen abstraction as the rate-determining step. researchgate.net The calculated energy barriers for this step are generally in good agreement with experimental kinetic data. acs.org QM/MM simulations provide a molecular-level understanding of how the enzyme's active site facilitates this specific chemical transformation.

| Reaction Step | Description | Calculated Energy Barrier (kcal/mol) | Method |

|---|---|---|---|

| Hydrogen Abstraction | Removal of the pro-S hydrogen atom from C7 of arachidonic acid by the Fe(III)-OH⁻ cofactor. researchgate.net | 13.7 - 19.6 researchgate.net | QM/MM |

| Oxygen Insertion | Addition of molecular oxygen to the C5 position of the arachidonic acid radical. acs.org | ~2.5 - 5.0 acs.org | QM/MM |

Experimental Models in 5 S Hydroperoxyeicosatetraenoic Acid Research

In Vitro Cellular Models

In vitro models offer controlled environments to investigate the specific cellular and molecular mechanisms involving 5(S)-HpETE. These systems are instrumental in dissecting the enzymatic processes of its formation and subsequent metabolism.

Immune Cell Lines and Primary Cell Isolates

The 5-lipoxygenase (5-LOX) pathway, which is responsible for the synthesis of 5(S)-HpETE from arachidonic acid, is highly expressed in various immune cells. wikipedia.org Consequently, these cells serve as fundamental models for 5(S)-HpETE research. Both established cell lines and primary cells isolated from human and animal sources are utilized.

Key immune cells and cell lines used in 5(S)-HpETE research include:

Neutrophils: These are primary sources of 5-LOX and have been used extensively to study the production of 5(S)-HpETE and its role in inflammatory responses. wikipedia.orgresearchgate.net

Eosinophils: Similar to neutrophils, eosinophils are potent producers of 5-LOX pathway metabolites. wikipedia.org

Monocytes and Macrophages: These cells are crucial in both the initiation and resolution of inflammation, with 5-LOX activity being a key area of investigation. wikipedia.orgresearchgate.net

Mast Cells and Dendritic Cells: These cells of the innate immune system express 5-LOX and are used to study the role of 5(S)-HpETE in allergic reactions and the orchestration of adaptive immunity. wikipedia.orgresearchgate.net

B Lymphocytes: Certain B lymphocyte cell lines, such as the human lymphoblastoid CESS cell line, express 5-LOX and its activating protein (FLAP), making them a valuable model to study endogenous DNA damage mediated by 5-LOX products. wikipedia.orgnih.gov

Primary T cells and cell lines: These have been shown to produce 5-HETE, the reduction product of 5(S)-HpETE. frontiersin.org

Research using these cellular models has demonstrated that upon stimulation, these cells release arachidonic acid from their membranes, which is then converted by 5-LOX to 5(S)-HpETE. researchgate.net This unstable intermediate is then rapidly metabolized to either 5-hydroxyeicosatetraenoic acid (5-HETE) or leukotriene A4 (LTA4), the precursor to other pro-inflammatory leukotrienes. researchgate.netfrontiersin.org

Table 1: Research Findings in Immune Cell Models

| Cell Type | Key Finding | Reference(s) |

|---|---|---|

| Human Lymphoblastoid CESS Cells | The primary lipid peroxidation product upon stimulation was 5(S)-HpETE, analyzed as its reduction product 5(S)-HETE. | nih.gov |

| Human Polymorphonuclear Neutrophils | Among the first cells in which 5(S)-HETE and related family members were detected as products of arachidonic acid metabolism. | wikipedia.org |

| Peripheral Blood Lymphocytes | Oxidative stress can stimulate the metabolism of 5-HETE to 5-oxo-ETE. | frontiersin.org |

Recombinant Expression Systems (e.g., Sf9 Insect Cells)

To study the enzymatic properties of 5-lipoxygenase in a controlled environment, devoid of other interfering enzymes, recombinant expression systems are employed. Spodoptera frugiperda (Sf9) insect cells are a commonly used system for this purpose. nih.govpnas.orgexpressionsystems.com

Researchers have successfully expressed human 5-LOX and its activating protein, FLAP, in Sf9 cells using recombinant baculoviruses. nih.govpnas.org This system allows for the production of large quantities of the active enzyme. pnas.org Studies using these recombinant Sf9 cells have been pivotal in understanding the mechanism of 5-LOX. For instance, it was demonstrated that FLAP stimulates the utilization of arachidonic acid by 5-LOX and enhances the efficiency of the conversion of 5(S)-HpETE to LTA4. nih.gov This system provides a powerful tool to investigate the structure-function relationship of the enzyme and to screen for potential inhibitors.

Table 2: Applications of Sf9 Recombinant Expression Systems in 5(S)-HpETE Research

| Expressed Protein(s) | Research Focus | Key Outcome | Reference(s) |

|---|---|---|---|

| Human 5-Lipoxygenase | Characterization of enzyme activity and protein levels. | Maximal intracellular enzyme activity and protein levels were detected approximately 48 hours after infection. The recombinant enzyme was dependent on Ca2+ and ATP for maximal activity. | pnas.org |

| Human 5-Lipoxygenase and FLAP | Elucidating the mechanism of FLAP activation of 5-LOX. | FLAP acts as an arachidonic acid transfer protein, stimulating its utilization by 5-LOX and increasing the efficiency of 5(S)-HpETE conversion to LTA4. | nih.gov |

Tissue Homogenates (e.g., Sheep Uterus)

Tissue homogenates provide an ex vivo model to study the metabolic capacity of a specific organ. Non-pregnant sheep uterine tissue has been utilized to investigate the metabolism of arachidonic acid. jabonline.injabonline.iniosrjournals.orgniscpr.res.in

In vitro studies with sheep uterine homogenates have shown high expression and activity of both lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. niscpr.res.in Upon incubation with arachidonic acid, one of the identified LOX products was 5-HpETE, indicating the presence of active 5-LOX. niscpr.res.in Further research using these homogenates has focused on the ability of the 5-LOX enzyme to subsequently convert the newly synthesized 5(S)-HpETE into 5,6-leukotriene A4 (5,6-LTA4). jabonline.injabonline.in These studies provide evidence for the dual functionality of the uterine 5-LOX enzyme. jabonline.injabonline.in

Table 3: Findings from Sheep Uterus Homogenate Studies

| Experimental Condition | Analyte(s) | Major Finding | Reference(s) |

|---|---|---|---|

| Incubation of uterine enzymes with arachidonic acid | 5-HpETE, 12-HETE, 15-HETE | Demonstrated the presence and activity of 5-LOX, producing 5-HpETE. | niscpr.res.in |

In Vivo Animal Models

In vivo models are indispensable for understanding the physiological and pathophysiological roles of the 5(S)-HpETE pathway in a complex, whole-organism setting.

Rodent Models (e.g., Rats, Mice)

Rodent models, particularly genetically modified mice, have been instrumental in exploring the in vivo consequences of 5-LOX pathway activity. For example, the Tg2576 mouse model of amyloidosis has been used to investigate the link between 5-LOX and Alzheimer's disease pathology. nih.gov

In these studies, crossing Tg2576 mice with 5-LOX deficient mice resulted in a significant reduction in amyloid-β (Aβ) levels in the offspring. nih.gov Furthermore, pharmacological inhibition of 5-LOX in Tg2576 mice also led to decreased Aβ levels. nih.gov These experiments directly implicate the 5-LOX pathway, and by extension its initial product 5(S)-HpETE, in the modulation of Aβ formation in vivo. nih.gov

Table 4: Rodent Model Research on the 5-LOX Pathway

| Animal Model | Intervention | Measured Outcome | Finding | Reference(s) |

|---|---|---|---|---|

| Tg2576 mice (amyloidosis model) | Genetic knockout of 5-LOX | Brain Amyloid-β (Aβ) levels | Genetic absence of 5-LO resulted in a significant reduction in Aβ levels. | nih.gov |

Other Mammalian Models (e.g., Sheep)

While much of the research in larger mammals like sheep has been conducted using in vitro tissue preparations as described above, these studies lay the groundwork for understanding the potential in vivo roles of 5(S)-HpETE. The demonstration of a robust 5-LOX pathway in the sheep uterus, capable of producing 5(S)-HpETE and subsequently 5,6-LTA4, suggests a physiological role for these mediators in uterine function. jabonline.injabonline.inniscpr.res.in These in vitro findings from sheep models provide a strong rationale for future in vivo investigations into the role of the 5-LOX pathway in reproductive biology and pathology. jabonline.injabonline.in

Comparative Research on 5 S Hydroperoxyeicosatetraenoic Acid Metabolism Across Species

Differences in Downstream Metabolite Profiles

The interspecies variations in ALOX5 and other pathway enzymes lead to distinct profiles of downstream metabolites derived from 5(S)-HpETE. This hydroperoxy acid can be reduced to 5(S)-HETE or further metabolized to leukotriene A4 (LTA4), a precursor for other leukotrienes. caymanchem.com The relative production of these metabolites can differ significantly between species.

For example, in humans, the 5-lipoxygenase pathway is a major route for arachidonic acid metabolism in inflammatory cells, leading to the production of potent pro-inflammatory mediators like leukotriene B4 (LTB4). caymanchem.com The metabolism of 5(S)-HETE to 5-oxo-eicosatetraenoic acid (5-oxo-ETE) is another significant pathway in human cells. nih.gov

In mice, while the fundamental pathways exist, the relative abundance and types of metabolites can vary. Studies on primary mouse hepatic stellate cells showed that upon activation, there is an increased production of LTB4 and LTC4. frontiersin.org However, the metabolism of 5-oxo-ETE shows notable differences. Murine macrophages metabolize 5-oxo-ETE primarily through ω-oxidation to 18- and 19-hydroxy metabolites, as they lack significant 20-hydroxylase activity, which is the major pathway in human neutrophils. nih.gov

Furthermore, the formation of specialized pro-resolving mediators (SPMs), such as lipoxins, can involve the interplay of different lipoxygenases. nih.gov Lipoxins are generated through the sequential action of different lipoxygenase enzymes, and the specific enzymes and their expression levels can vary between species, potentially leading to different capacities for inflammation resolution. caymanchem.com For instance, the generation of lipoxin A4 can occur when 15-LO-generated 15(S)-HpETE is acted upon by 5-LO. caymanchem.com The expression and substrate specificity of different 15-LO isoforms can differ between humans and mice, which would impact the profile of SPMs produced.

| Metabolic Pathway | Key Metabolites | Human Characteristics | Mouse Characteristics | Reference |

|---|---|---|---|---|

| Leukotriene Synthesis | LTA4, LTB4, LTC4 | Major pathway in inflammatory cells, leading to potent pro-inflammatory mediators. | Increased LTB4 and LTC4 production observed in activated hepatic stellate cells. | caymanchem.comfrontiersin.org |

| 5-oxo-ETE Formation | 5-oxo-ETE | Formed from 5(S)-HETE by 5-HEDH in various inflammatory and structural cells. | Can be formed by dehydration of 5-HpETE in macrophages, which lack significant 5-HEDH activity. | nih.gov |

| 5-oxo-ETE Metabolism | ω-oxidation products | Major pathway in neutrophils is ω-oxidation to 5-oxo-20-HETE. | Major pathway in macrophages is ω-oxidation to 18- and 19-hydroxy metabolites due to lack of 20-hydroxylase activity. | nih.gov |

| Lipoxin Formation | Lipoxin A4, Lipoxin B4 | Requires interaction between ALOX5 and other lipoxygenases (e.g., ALOX15). | Dependent on the expression and specificity of various lipoxygenase isoforms, which can differ from humans. | caymanchem.comnih.gov |

Differential Enzymatic Activities (e.g., 5-HEDH in Mouse vs. Human)

A prime example of differential enzymatic activity between species is that of 5-hydroxyeicosanoid dehydrogenase (5-HEDH), the enzyme responsible for oxidizing 5(S)-HETE to the more potent inflammatory mediator 5-oxo-ETE. nih.gov

In humans, 5-HEDH activity is present in most types of inflammatory cells, including neutrophils and monocytes, as well as in some structural cells. nih.govwikipedia.org This microsomal enzyme selectively oxidizes eicosanoids with a hydroxyl group in the S configuration and a trans double bond at the 6-position. nih.gov It requires NADP+ as a cofactor, and its activity is stimulated under conditions of oxidative stress when intracellular NADP+ levels rise. nih.gov The kinetic properties of human 5-HEDH have been characterized, showing a low Km for both 5-HETE (around 500 nM) and NADP+ (around 140 nM) in differentiated U937 monocytic cells. nih.gov

In stark contrast, 5-HEDH activity has not been detected in mouse macrophages. nih.gov Despite the absence of this enzyme, mouse macrophages can still synthesize 5-oxo-ETE, but they do so through a different mechanism: the dehydration of 5-LO-derived 5-HpETE. nih.gov This reaction in murine macrophages is facilitated by a heme-containing cytosolic protein. nih.gov This fundamental difference in the enzymatic pathway for 5-oxo-ETE formation highlights a significant species-specific variation in the 5-lipoxygenase metabolic cascade. The synthesis of 5-oxo-ETE in human monocytes is primarily dependent on 5-HEDH, as evidenced by its inhibition by specific 5-HEDH inhibitors, a phenomenon not observed in mouse macrophages. nih.gov

Recent research has identified DHRS7 as the enzyme responsible for 5-HEDH activity in both humans and zebrafish. biorxiv.org Studies using microsomes from cells lacking DHRS7 showed a severe impairment in the conversion of 5(S)-HETE to 5-oxo-ETE. biorxiv.org Both human and zebrafish DHRS7 exhibit similar pseudo-first-order kinetics for this reaction. biorxiv.org The fact that mouse macrophages utilize an alternative pathway for 5-oxo-ETE synthesis suggests a significant divergence in the expression or function of DHRS7 in these specific mouse cells compared to their human counterparts.

| Feature | Human (Monocytes/Macrophages) | Mouse (Macrophages) | Reference |

|---|---|---|---|

| 5-HEDH Activity | Present and active | Not detected | nih.gov |

| Primary 5-oxo-ETE Synthesis Pathway | Oxidation of 5(S)-HETE by 5-HEDH | Dehydration of 5(S)-HpETE | nih.gov |

| Enzyme Responsible | 5-HEDH (DHRS7) | Heme-containing cytosolic protein | nih.govnih.govbiorxiv.org |

| Cofactor Requirement for 5-oxo-ETE Synthesis | NADP+ (for 5-HEDH) | Not explicitly dependent on NADP+ for the dehydration step | nih.govnih.gov |

| Effect of 5-HEDH Inhibitors | Inhibits 5-oxo-ETE synthesis | No effect on 5-oxo-ETE synthesis | nih.gov |

Future Directions and Emerging Areas in 5 S Hydroperoxyeicosatetraenoic Acid Research

Elucidation of Regulatory Networks

The regulation of 5(S)-HpETE synthesis is a multi-layered process, extending from the genetic to the post-translational level. Future research will focus on a more comprehensive understanding of these intricate regulatory networks.

Transcriptional and Post-Transcriptional Regulation: The expression of ALOX5 is tightly controlled. The gene promoter for ALOX5 contains GC boxes recognized by transcription factors like Sp1 and Egr-1, but lacks typical TATA or CAT boxes. wikipedia.org DNA methylation also plays a crucial role in determining cell-type-specific expression of ALOX5. nih.gov For instance, demethylating agents can restore ALOX5 expression in certain cell lines. nih.gov Future studies will likely employ advanced techniques like single-cell RNA sequencing (scRNA-Seq) to map the cell-type-specific gene regulatory networks of lipid mediator biosynthesis in greater detail. mdpi.comnih.gov This will help to understand how different stimuli modulate the transcriptional landscape of ALOX5 and other enzymes in the pathway. Furthermore, post-transcriptional mechanisms, such as mRNA stability and the influence of non-coding RNAs, remain a relatively underexplored area that holds significant potential for uncovering novel regulatory control points. portlandpress.com

Cellular Activation and Enzyme Translocation: The synthesis of 5(S)-HpETE is initiated upon cellular activation, which triggers a cascade of events. nih.gov A key event is the translocation of both cytosolic phospholipase A2 (cPLA2) and ALOX5 to the nuclear membrane, the primary site of leukotriene biosynthesis. researchgate.netnih.gov This process is dependent on an increase in intracellular calcium (Ca2+) concentrations. nih.govresearchgate.net Future research will aim to elucidate the precise molecular choreography of this translocation process, including the roles of specific protein-protein and protein-lipid interactions that govern the assembly of the leukotriene-synthesizing complex at the nuclear envelope.

Key Regulatory Factors: Several factors are known to modulate ALOX5 activity and, consequently, 5(S)-HpETE production. These include:

Calcium (Ca2+): Acts as a crucial activator, stimulating both the oxygenase and LTA4 synthase activities of ALOX5. nih.govatsjournals.orgatsjournals.org

ATP: Binds to ALOX5 and enhances its activity, likely by stabilizing the enzyme. nih.govacs.org

Phosphatidylcholine (PC): A component of cellular membranes that promotes the Ca2+-dependent activation of ALOX5. researchgate.net

5-Lipoxygenase-Activating Protein (FLAP): An integral nuclear membrane protein that is essential for presenting arachidonic acid to ALOX5. slu.sewikipedia.orgnih.gov

Coactosin-like protein (CLP): Can up-regulate and modulate the 5-LO pathway. nih.gov

Lipid Hydroperoxides: Trace amounts of lipid hydroperoxides are required to oxidize the ferrous iron in the resting enzyme to the active ferric state. atsjournals.orgatsjournals.org

The interplay between these factors is complex and likely cell-type specific. Future investigations will focus on building comprehensive models that integrate these various inputs to predict ALOX5 activity under different physiological and pathological conditions.

Structural Biology Insights into ALOX5 and Associated Enzymes

A detailed understanding of the three-dimensional structures of ALOX5 and its partner proteins is fundamental for designing specific inhibitors and for deciphering their mechanisms of action.

ALOX5 Structure and Dynamics: The human ALOX5 is a 78 kDa monomeric protein composed of an N-terminal C2-like domain and a C-terminal catalytic domain. wikipedia.org The crystal structure of a stabilized human ALOX5 has been resolved, revealing a unique active site cavity. nih.govdrugbank.comlsu.edu A notable feature is a shortened helix α2, which, in one conformation, limits access to the catalytic iron. nih.gov However, more recent work has revealed that ALOX5 can adopt a more open conformation, suggesting a dynamic active site. rcsb.org Future structural studies, potentially employing cryo-electron microscopy (cryo-EM), will be crucial to capture the enzyme in different functional states, including in complex with its substrates, products, and regulatory partners. This will provide a more complete picture of the catalytic cycle and the allosteric regulation of the enzyme.